molecular formula C12H21NO B3106141 (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol CAS No. 1568090-75-4

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol

Cat. No.: B3106141
CAS No.: 1568090-75-4
M. Wt: 195.3 g/mol
InChI Key: GLCFWAYXPRBRNU-UHFFFAOYSA-N
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Description

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chiral compound with a unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The compound features an aminoethanol group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which undergoes a series of reactions to introduce the aminoethanol group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which have applications in pharmaceuticals and materials science.

Scientific Research Applications

(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The aminoethanol group allows it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The adamantane structure provides stability and enhances its binding affinity to the targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol: Known for its unique adamantane structure and versatile applications.

    (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol: A stereoisomer with similar properties but different biological activity.

    1-(adamantan-1-yl)-2-aminoethanol: Lacks the chiral center, resulting in different chemical and biological properties.

Uniqueness

This compound stands out due to its chiral nature and the presence of the adamantane structure, which imparts unique stability and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R)-1-(1-adamantyl)-2-aminoethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCFWAYXPRBRNU-CRCJWISWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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